N-(3,5-dimethoxyphenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic thiadiazine-dione core fused with a substituted acetamide moiety. Its molecular architecture includes a 3,5-dimethoxyphenyl group and an ethyl substituent on the central triazatricyclo ring system. Such compounds are typically synthesized for pharmaceutical research, with structural modifications aimed at optimizing bioactivity and pharmacokinetic properties. Advanced analytical techniques like LC/MS, as employed in marine actinomycete metabolite studies , are critical for characterizing such molecules and identifying structural analogs.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-4-26-18-8-6-5-7-17(18)21-19(33(26,28)29)12-23-22(25-21)32-13-20(27)24-14-9-15(30-2)11-16(10-14)31-3/h5-12H,4,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPKIRCZQJLFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS No. 951478-84-5) is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities that warrant comprehensive investigation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 561.7 g/mol. The compound features multiple functional groups and cyclic systems, contributing to its biological activity.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C31H35N3O5S |
| Molecular Weight | 561.7 g/mol |
| InChIKey | BWGAYHIABKUMKH-UHFFFAOYSA-N |
| Complexity Rating | 767 |
Antioxidant Activity
A study investigating related compounds indicated that methoxy-substituted phenyl groups can enhance antioxidant capacity through free radical scavenging mechanisms. This suggests that N-(3,5-dimethoxyphenyl)-2-{...} may similarly exhibit such properties.
Antimicrobial Properties
Research has shown that acetamide derivatives can inhibit bacterial growth. For instance:
- Tested Pathogens : Staphylococcus aureus and Escherichia coli.
- Results : Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
Anti-inflammatory Mechanisms
In vitro studies on similar compounds have indicated modulation of cytokine production:
- Cytokines Examined : TNF-alpha and IL-6.
- Findings : Significant reduction in cytokine levels was observed at concentrations as low as 10 µM.
Future Directions
Further research is essential to elucidate the pharmacodynamics and pharmacokinetics of N-(3,5-dimethoxyphenyl)-2-{...}. Investigations should focus on:
- In Vivo Studies : To confirm the biological activities observed in vitro.
- Mechanistic Studies : To understand the pathways through which this compound exerts its effects.
- Therapeutic Applications : Exploration of its potential as a therapeutic agent in conditions like cancer or chronic inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
A closely related compound, cataloged under CAS No. 895102-81-5, differs in two key structural aspects:
Phenyl Substituents : Replaces the 3,5-dimethoxy groups with a 3-chloro-4-methoxy configuration.
Central Ring Substituent : Substitutes the ethyl group with a methyl group on the triazatricyclo system .
Table 1: Structural Comparison
| Feature | Main Compound | Arctom Compound (CAS 895102-81-5) |
|---|---|---|
| Phenyl Substituents | 3,5-dimethoxy | 3-chloro-4-methoxy |
| Central Ring Substituent | Ethyl | Methyl |
| Potential Impact | Increased lipophilicity, metabolic stability | Enhanced electronegativity, altered steric bulk |
Implications of Structural Differences
- Steric Considerations : The ethyl group in the main compound may enhance metabolic stability due to reduced oxidative susceptibility compared to methyl .
- Bioactivity Clustering : Studies on 37 small molecules demonstrate that structural similarities correlate with shared bioactivity profiles and protein target interactions . Thus, the main compound and its analogs likely target overlapping pathways (e.g., kinase inhibition or protease modulation), with potency variations dictated by substituent chemistry.
Hypothesized Pharmacological Differences
- Solubility : The 3,5-dimethoxy groups may improve aqueous solubility compared to the chloro-substituted analog.
- Target Selectivity : The ethyl group’s bulkiness might reduce off-target effects by limiting access to smaller active sites.
- Metabolism : Methyl substituents are typically metabolized faster than ethyl groups, suggesting shorter half-lives for the Arctom compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
